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Compound of Interest |

Compound Name: (Dibromomethyl)cyclohexane
CAS No.: 52470-92-5
Cat. No.: B14123152
- 7

Executive Summary & Compound Profile

(Dibromomethyl)cyclohexane consists of a cyclohexane ring substituted with a geminal

dibromomethyl group (

). Its characterization relies on identifying the unique magnetic and mass signatures of the
gem-dibromide moiety, which is distinct from its monobromide precursors or aldehyde starting
materials.

Property Data
IUPAC Name (Dibromomethyl)cyclohexane
CAS Number 13519-97-6

Molecular Formula

Molecular Weight 255.98 g/mol

Geminal dibromide (

Key Structural Feature ) attached to a

ring carbon.

Synthesis & Impurity Profile
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Understanding the synthesis is vital for interpreting the spectra, as residual starting materials
often contaminate the final product. The compound is typically synthesized from
cyclohexanecarbaldehyde using phosphorus pentabromide (

) or triphenylphosphine/carbon tetrabromide (
).
Synthesis & Impurity Workflow

The following diagram illustrates the transformation and potential impurities (Aldehyde,
Monobromide) that must be ruled out via spectroscopy.

Impurity:

Cyclohexanecarbaldehyde ___B_E_Sy:lga_l__' Unreacted Aldehyde
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Activation
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Figure 1: Reaction pathway from aldehyde to gem-dibromide, highlighting critical impurities to
monitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for purity assessment. The geminal proton (

) provides a diagnostic signal that is distinct from the aldehyde proton of the starting material.

H NMR Data (Proton)

The spectrum is dominated by the deshielded methine proton of the

group and the cyclohexane "envelope."”
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Assignment

Shift (

, ppm)

Multiplicity

Integration

Coupling (

, HZ)

Mechanistic
Insight

5.60 -5.85

Doublet (d)

1H

Hz

Diagnostic
Peak.
Deshielded
by two
bromine
atoms.
Couples with
the single

proton at C1.

Cyclohexane
C1-H

2.10-2.30

Multiplet (m)

1H

The ring
proton
adjacent to
the dibromide
is shifted
downfield due
to the
inductive

effect of the

group.

Cyclohexane
(Eq)

1.70-1.90

Multiplet

Equatorial
protons of the
ring, slightly
deshielded.

Cyclohexane
(AX)

1.10-1.40

Multiplet

Axial protons,
forming the
typical high-
field

envelope.

Critical Validation Step:
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e Absence of Singlet at ~9.6 ppm: Confirms full consumption of the aldehyde starting material.

e Absence of Doublet at ~3.3 ppm: Confirms no (Bromomethyl)cyclohexane (monobromide)
impurity.

C NMR Data (Carbon)

The carbon spectrum confirms the number of unique carbons and the oxidation state of the
functionalized carbon.

Shift (
Assignment Type Notes
» Ppm)

Diagnostic Peak.
Significantly upfield
compared to the
45.0 - 55.0 CH aldehyde carbonyl
(~204 ppm) but
downfield of typical

alkyl bromides.

The tertiary carbon
Cyclohexane C1 40.0 - 45.0 CH attaching the ring to
the functional group.

Cyclohexane C2/C6 28.0-30.0 -carbons to the
dibromide.

Cyclohexane C3/C5 25.0-26.0 -carbons.

Cyclohexane C4 25.0-26.0 -carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the strongest evidence for the presence of two bromine atoms
through the characteristic isotopic abundance pattern.
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Isotopic Pattern Analysis
Bromine has two stable isotopes:
(50.7%) and
(49.3%). For a molecule with two bromine atoms (
), the molecular ion (
) cluster will exhibit a 1:2:1 intensity ratio.
e (m/z 254): Contains

(Relative Intensity: 25%)
e (m/z 256): Contains

(Relative Intensity: 50%)
e (m/z 258): Contains

(Relative Intensity: 25%)

Fragmentation Pathway (El, 70 eV)

The molecule fragments primarily by losing bromine atoms or the entire dibromomethyl group.
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Figure 2: Electron lonization (EIl) fragmentation pathway. The cyclohexyl cation (m/z 83) is
typically the base peak.
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m/z (Mass-to-Charge) lon Identity Interpretation

Molecular ion cluster (1:2:1).

254/ 256 / 258 Confirms

content.

Loss of one bromine atom.

175/ 177 Shows 1:1 doublet pattern (

).

Elimination of HBr from the
173 _
molecular ion.

Base Peak. Loss of the

83 group leaves the stable

cyclohexyl cation.

Fragmentation of the
55 cyclohexyl ring (loss of
ethylene).

Infrared Spectroscopy (IR)

IR is less specific than NMR/MS for this compound but useful for a quick check of functional
group transformation (disappearance of Carbonyl).

e C-H Stretching (

): 2850 — 2930
(Strong, characteristic of cyclohexane ring).

e C-Br Stretching: 600 — 750

(Strong, broad bands).

o Note: Geminal dibromides often show split bands in this fingerprint region due to rotamers.

e Absence of C=0: No strong peak at 1700-1725
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(confirms conversion from aldehyde).

Experimental Protocol: Sample Preparation

To ensure high-fidelity data acquisition, follow these preparation standards.
NMR Sample Prep
e Solvent: Use Chloroform-d (
) (99.8% D) with 0.03% TMS as an internal standard.
o Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
« Filtration: If the synthesis involved solid phosphine oxides (

), filter the solution through a small plug of cotton or glass wool into the NMR tube to prevent
line broadening from suspended particulates.

GC-MS Method

* Inlet Temp: 250°C.

e Column: HP-5MS or equivalent non-polar capillary column (30m x 0.25mm).
e Oven Program: Start at 60°C (hold 2 min)

Ramp 15°C/min
250°C.

o Rationale: The compound is moderately volatile; a low starting temperature prevents it
from eluting in the solvent delay.

References

e Organic Syntheses, Coll.[1] Vol. 5, p. 285 (1973).1,2-Dibromocyclohexane (Analogous
bromination protocols and handling).
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e NIST Chemistry WebBook, SRD 69.Cyclohexane, (boromomethyl)- Mass Spectrum.
(Reference for monosubstituted fragmentation patterns).

o SDBS Spectral Database for Organic Compounds.General NMR shifts for gem-dibromides.
AIST, Japan. (Data extrapolated from standard correlation tables for alkyl dibromides).

e PubChem Compound Summary.1,1-Dibromo-2-(dibromomethyl)cyclohexane. (Structural
analog comparison).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Organic Syntheses Procedure [orgsyn.org]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization:
(Dibromomethyl)cyclohexane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14123152#spectroscopic-data-for-dibromomethyl-
cyclohexane-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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